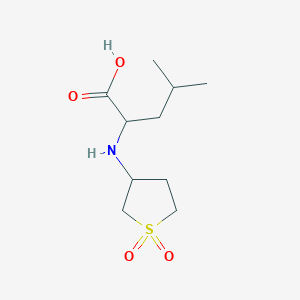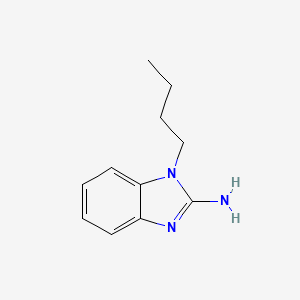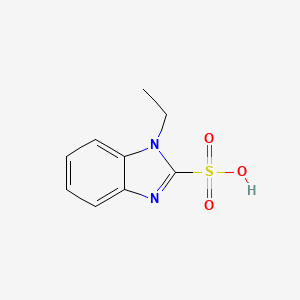
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione
Vue d'ensemble
Description
The compound “2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione” is a complex organic molecule. It contains a 1,3,2-dioxaborolane group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of compounds containing a 1,3,2-dioxaborolane group often involves borylation reactions . For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the 1,3,2-dioxaborolane group and the isoindoline-1,3-dione group . The 1,3,2-dioxaborolane group consists of a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring . The isoindoline-1,3-dione group is a heterocyclic compound containing a nitrogen atom .Chemical Reactions Analysis
The 1,3,2-dioxaborolane group in this compound can participate in various chemical reactions. As mentioned earlier, it can be formed through borylation reactions . It can also be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary depending on its exact structure. For example, compounds containing a 1,3,2-dioxaborolane group are typically colorless and can exist as a liquid or semi-solid at room temperature . The exact properties of this specific compound are not available in the retrieved information.Applications De Recherche Scientifique
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
This compound is used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone in the field of organic synthesis, allowing for the formation of carbon-carbon bonds .
Cancer Research and Drug Development
It plays a crucial role in cancer research, aiding in the synthesis of targeted chemotherapy drugs. This application is vital for developing new treatments and understanding cancer biology .
Olefin Metathesis
The compound is involved in olefin metathesis, a chemical reaction that entails the redistribution of olefinic (carbon-carbon double bonds) fragments by the scission and regeneration of carbon-carbon double bonds .
Drug Delivery Systems
A study has shown that structurally modifying hyaluronic acid with this boronic ester can develop a reactive oxygen species (ROS)-responsive drug delivery system. This system encapsulates curcumin to form nanoparticles for targeted delivery .
Sensing Applications
Boronic acids, including derivatives like this compound, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Synthesis of Copolymers
It is employed in synthesizing novel copolymers based on benzothiadiazole and electron-rich arene units, which have unique optical and electrochemical properties .
Orientations Futures
The future directions for the use of this compound could involve its application in organic synthesis, given the utility of the 1,3,2-dioxaborolane group in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science, suggesting potential future applications in these areas .
Mécanisme D'action
Mode of Action
The compound’s mode of action involves the formation of reversible covalent bonds with its targets. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell . The exact nature of these changes would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Boronic acids and their esters are often used in organic synthesis reactions, including the suzuki-miyaura cross-coupling reaction . In a biological context, the compound could potentially affect various biochemical pathways depending on its specific target.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and the context within which it is acting. Given the compound’s potential to form reversible covalent bonds with hydroxyl groups in various biological targets, it could potentially alter the function of these targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form reversible covalent bonds with its targets could be influenced by the pH of the environment .
Propriétés
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHVGXLUGUXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378555 | |
| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione | |
CAS RN |
214360-75-5 | |
| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)








![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)

![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)